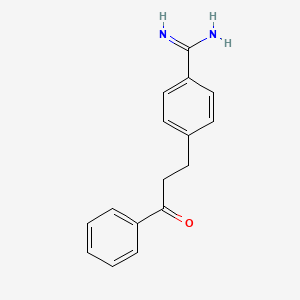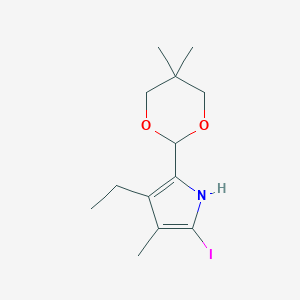
2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole typically involves multiple steps. One common method starts with the bromination of 1-methyl-2-(5,5-dimethyl-1,3-dioxan-2-yl)pyrrole using N-bromosuccinimide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced by other halogens or functional groups using reagents like silver nitrate or sodium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Silver nitrate in aqueous solution for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61290-06-0 |
|---|---|
Molecular Formula |
C13H20INO2 |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C13H20INO2/c1-5-9-8(2)11(14)15-10(9)12-16-6-13(3,4)7-17-12/h12,15H,5-7H2,1-4H3 |
InChI Key |
PXLWVTKQDXCRFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C)I)C2OCC(CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
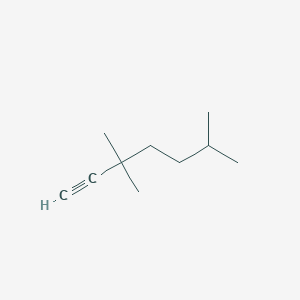
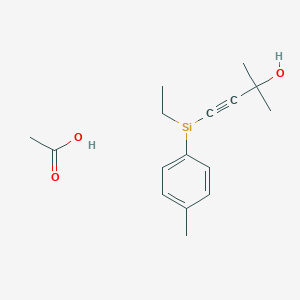

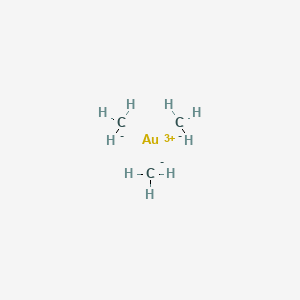

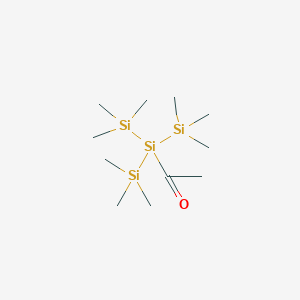
![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)

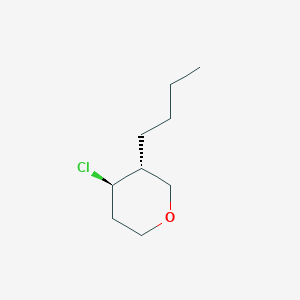
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
